

Application Notes and Protocols for Deucrictibant Immediate-Release Capsule (PHVS416)

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Compound of Interest

Compound Name: *Deucrictibant*

Cat. No.: *B10821495*

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Abstract

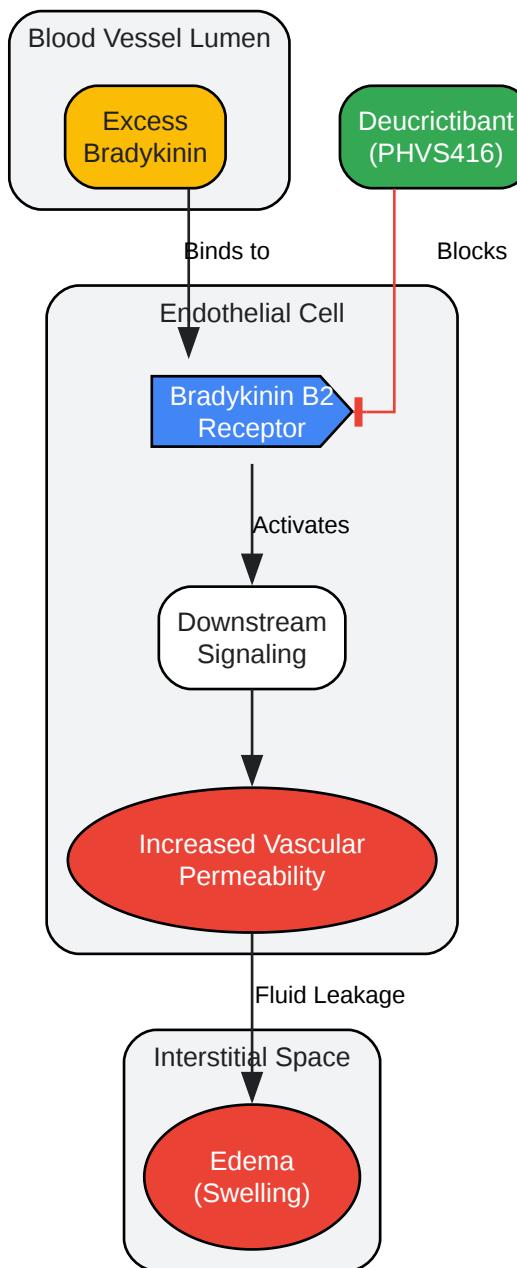
Deucrictibant, delivered as the immediate-release capsule PHVS416, is an investigational oral bradykinin B2 receptor antagonist under development by Pharvaris for the on-demand treatment of hereditary angioedema (HAE) attacks.^{[1][2][3][4]} As a potent and specific competitive antagonist of the bradykinin B2 receptor, **deucrictibant** targets the underlying mechanism of HAE attacks by preventing bradykinin-induced increases in vascular permeability, which lead to swelling.^{[1][5]} Clinical data from the Phase 2 RAPIDe-1 trial have demonstrated the potential for PHVS416 to provide rapid and effective symptom relief for HAE attacks.^{[6][7][8]} These notes provide a summary of the mechanism of action, clinical trial protocols based on publicly available information, and key data from the clinical development of PHVS416.

Mechanism of Action

Hereditary Angioedema is a rare genetic disorder often characterized by a deficiency or dysfunction of the C1 inhibitor protein.^[5] This leads to excessive production of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells.^[5] This interaction triggers a signaling cascade that increases vascular permeability, allowing fluid to leak into the surrounding tissues and causing the characteristic swelling of HAE attacks.^{[1][5]}

Deucrictibant is a small molecule that acts as a competitive antagonist at the bradykinin B2 receptor.^{[3][4]} By blocking the binding of bradykinin to its receptor, **deucrictibant** inhibits the downstream signaling that leads to increased vascular permeability and edema.^[1] Preclinical and early clinical studies have shown **deucrictibant** to be a potent inhibitor of the bradykinin B2 receptor.^[9]

Signaling Pathway Diagram



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Caption: Mechanism of action of **Deucrictibant** in preventing HAE attacks.

Experimental Protocols

The following protocols are based on the methodologies described for the RAPIDe-1 Phase 2 clinical trial (NCT04618211).[\[5\]](#)

Protocol 1: Evaluation of Efficacy and Safety of PHVS416 for the On-Demand Treatment of HAE Attacks (RAPIDe-1 Study Design)

1. Objective: To assess the efficacy, safety, and pharmacokinetics of **deucrictibant** immediate-release capsule (PHVS416) for the acute treatment of HAE attacks.[\[3\]](#)
2. Study Design: A Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.[\[3\]](#)[\[7\]](#)

3. Patient Population:

- Inclusion Criteria: Adults (18-75 years) with a diagnosis of HAE type 1 or 2.[\[6\]](#)[\[7\]](#) Patients must have experienced at least three attacks in the last four months or at least two attacks in the last two months prior to screening.[\[7\]](#)
- Exclusion Criteria: Specific criteria were not detailed in the provided search results.

4. Treatment:

- Participants were randomized to receive one of three single dose levels of PHVS416 (10 mg, 20 mg, or 30 mg) or a placebo to treat HAE attacks.[\[7\]](#)
- The study followed a crossover design where patients would treat three physician-confirmed HAE attacks with the blinded study drug at home.[\[3\]](#)

5. Efficacy Assessment:

- Primary Endpoint: The primary endpoint was the change in a three-symptom composite Visual Analogue Scale (VAS-3) score from pre-treatment to four hours post-treatment.[\[3\]](#) The VAS-3 score assesses skin pain, skin swelling, and abdominal pain.[\[3\]](#)
- Secondary Endpoints: Key secondary endpoints included the time to onset of symptom relief and the use of rescue medication.[\[8\]](#)

6. Safety Assessment:

- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Clinical laboratory tests and vital sign measurements.

7. Pharmacokinetic Assessment:

- In a non-attack state, participants received a single dose of PHVS416 at the study center to assess its pharmacokinetics and safety.^[3] Blood samples were collected at specified time points to determine the concentration of **deucrictibant**.

Protocol 2: Visual Analogue Scale (VAS-3) for HAE Symptom Assessment

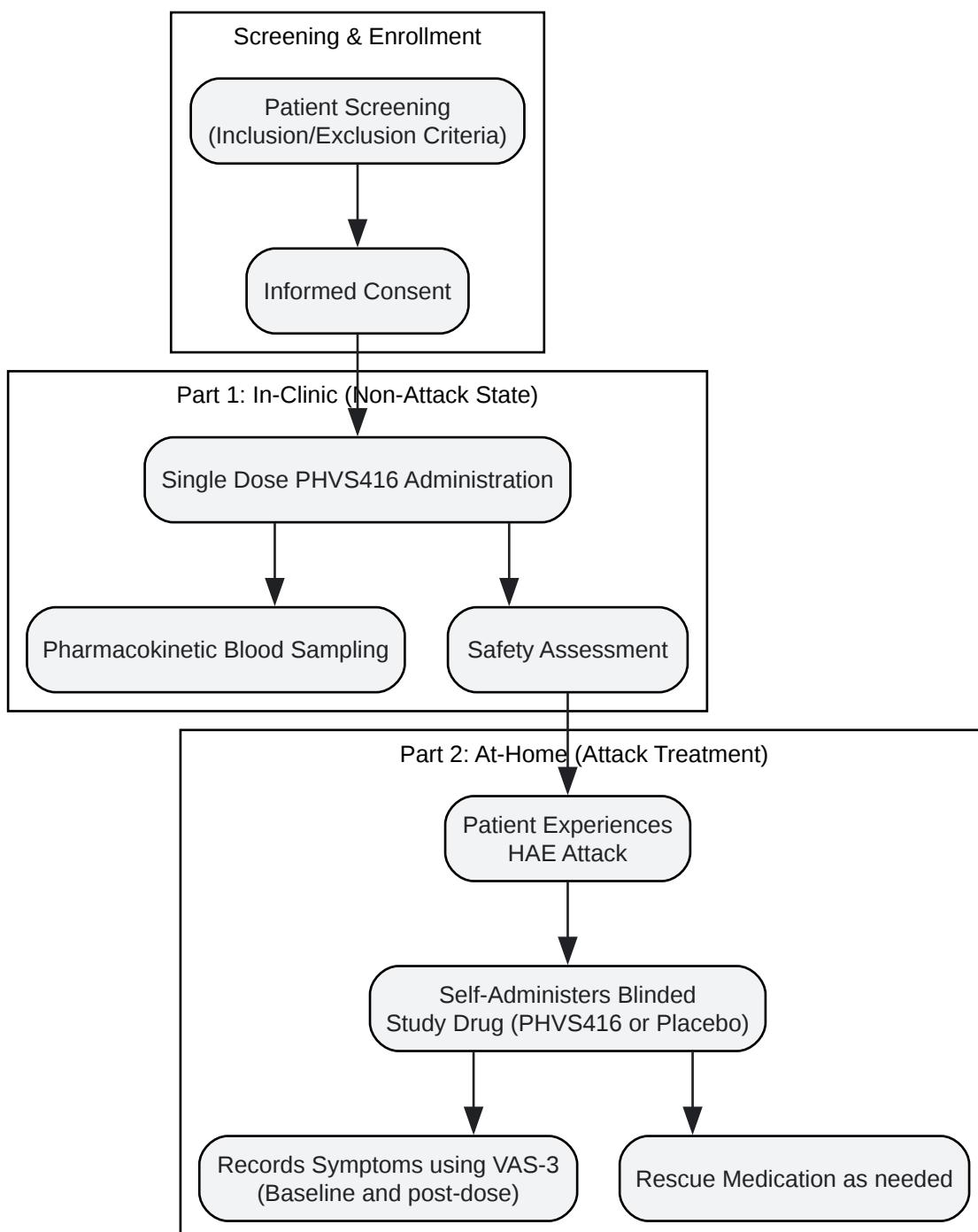
1. Objective: To quantify the severity of key HAE attack symptoms as reported by the patient.

2. Materials: A validated electronic device for patient-reported outcome collection.

3. Procedure:

- At the onset of a physician-confirmed HAE attack and prior to taking the study medication, the patient records the severity of three symptoms: skin pain, skin swelling, and abdominal pain.
- Each symptom is rated on a continuous scale, likely from 0 (no symptoms) to 100 (worst possible symptoms).
- The patient continues to track their symptoms on the electronic device for 48 hours following treatment.^[6]
- A composite VAS-3 score is calculated based on the individual symptom scores.

Experimental Workflow Diagram

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